(4,5-Dimethyl-2-furyl)tributylstannane
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Overview
Description
(4,5-Dimethyl-2-furyl)tributylstannane is an organotin compound with the molecular formula C18H34OSn It is a derivative of furan, substituted with dimethyl groups at the 4 and 5 positions, and a tributylstannane group at the 2 position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4,5-Dimethyl-2-furyl)tributylstannane typically involves the reaction of 4,5-dimethyl-2-furyl lithium or Grignard reagents with tributyltin chloride. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is often refluxed in an appropriate solvent, such as tetrahydrofuran (THF), to facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
(4,5-Dimethyl-2-furyl)tributylstannane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding stannic oxide derivative.
Substitution: The tributylstannane group can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: It can participate in coupling reactions, such as Stille coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Substitution: Nucleophiles such as halides (Cl-, Br-) or organolithium reagents can be used.
Coupling Reactions: Palladium catalysts are often employed in Stille coupling reactions.
Major Products Formed
Oxidation: Stannic oxide derivatives.
Substitution: Various substituted furans.
Coupling Reactions: Biaryl or diaryl compounds.
Scientific Research Applications
(4,5-Dimethyl-2-furyl)tributylstannane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in Stille coupling reactions to form carbon-carbon bonds.
Biology: The compound can be used to study the effects of organotin compounds on biological systems.
Medicine: Research into the potential medicinal properties of organotin compounds includes their use as antifungal and anticancer agents.
Industry: It can be used in the production of polymers and other materials where organotin compounds are required.
Mechanism of Action
The mechanism by which (4,5-Dimethyl-2-furyl)tributylstannane exerts its effects depends on the specific reaction or application. In coupling reactions, the compound acts as a source of the furan moiety, which can be transferred to other molecules through the action of a palladium catalyst. In biological systems, the organotin moiety can interact with cellular components, potentially disrupting normal cellular functions.
Comparison with Similar Compounds
Similar Compounds
(2-Furyl)tributylstannane: Similar structure but without the dimethyl groups.
(2-Thienyl)tributylstannane: Contains a thiophene ring instead of a furan ring.
(2-Pyridyl)tributylstannane: Contains a pyridine ring instead of a furan ring.
Uniqueness
(4,5-Dimethyl-2-furyl)tributylstannane is unique due to the presence of the dimethyl groups on the furan ring, which can influence its reactivity and the types of reactions it can undergo. This structural modification can also affect its physical properties, such as solubility and stability.
Properties
Molecular Formula |
C18H34OSn |
---|---|
Molecular Weight |
385.2 g/mol |
IUPAC Name |
tributyl-(4,5-dimethylfuran-2-yl)stannane |
InChI |
InChI=1S/C6H7O.3C4H9.Sn/c1-5-3-4-7-6(5)2;3*1-3-4-2;/h3H,1-2H3;3*1,3-4H2,2H3; |
InChI Key |
WQCICQVYGKZNBY-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=CC(=C(O1)C)C |
Origin of Product |
United States |
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